N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by:
- Core structure: A phenyl ring substituted with a sulfamoyl group (-SO₂NH-) at the para position.
- Sulfamoyl modification: The sulfamoyl nitrogen is further bonded to an o-tolyl group (ortho-methylphenyl).
- Acetamide moiety: The phenyl ring’s amino group is acetylated, forming an acetamide (-NHCOCH₃).
This structure positions the compound within a broader class of sulfonamide derivatives, which are widely explored for pharmacological activities such as analgesia, enzyme inhibition, and anticancer effects .
Properties
IUPAC Name |
N-[4-[(2-methylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-5-3-4-6-15(11)17-21(19,20)14-9-7-13(8-10-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMZBNNEKOBFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide typically involves the reaction of o-toluidine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemical Research Applications
1.1 Synthesis of Complex Organic Molecules
N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acids.
- Reduction : Reduction with sodium borohydride can yield amines.
- Substitution : Nucleophilic substitution reactions at the sulfonamide group are common, enabling the formation of substituted sulfonamides.
Table 1: Types of Reactions and Reagents
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Sulfonic acids |
| Reduction | Sodium borohydride | Amines |
| Substitution | Amines or thiols | Substituted sulfonamides |
Biological Applications
2.1 Enzyme Inhibition Studies
Research has indicated that this compound may act as an enzyme inhibitor. The mechanism involves binding to the active site of specific enzymes, thereby preventing substrate access and disrupting biochemical pathways. This property is particularly relevant in drug development for targeting various diseases.
2.2 Antimicrobial Properties
The compound has been investigated for its antibacterial and antifungal activities. Studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial efficacy against different bacterial and fungal strains.
Table 2: Antimicrobial Activity Data (MIC Values)
| Compound ID | B. subtilis (µg/mL) | E. coli (µg/mL) | S. aureus (µg/mL) | C. albicans (µg/mL) |
|---|---|---|---|---|
| 4a | 32 | 53 | 28 | 72 |
| 4b | 28 | 28 | 38 | 25 |
| 4c | 45 | 90 | 100 | 65 |
The presence of specific functional groups in the compound’s structure influences its antimicrobial activity, with certain modifications leading to enhanced efficacy .
Pharmaceutical Applications
Due to its biological activity, this compound is being explored for potential therapeutic uses, particularly in treating infections caused by resistant bacterial strains and fungal pathogens. The compound's ability to inhibit enzymes involved in bacterial metabolism makes it a candidate for further drug development.
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of synthesized compounds based on this compound were tested for antimicrobial properties. The results indicated that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Case Study 2: Enzyme Inhibition Mechanism
In a study focusing on enzyme inhibition, this compound was shown to effectively inhibit specific enzymes linked to metabolic pathways in cancer cells, leading to increased cell death through apoptosis. This finding underscores its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effect .
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
Modifications to the sulfamoyl group significantly influence biological activity and physicochemical properties. Key analogues include:
Key Observations :
- Electron-donating vs. electron-withdrawing groups : The 4-methoxybenzyl substituent (electron-donating) in the IDO1 inhibitor enhances activity compared to unsubstituted analogues, whereas electron-withdrawing groups like chlorine in N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide may favor antimicrobial effects .
- Aliphatic vs. aromatic substituents: Diethyl and piperazine groups (aliphatic) in compounds 36 and 37 improve anti-hypernociceptive activity, likely due to enhanced solubility or receptor interactions .
Acetamide Modifications
The acetamide group’s presence or substitution impacts pharmacological profiles:
Key Observations :
Heterocyclic Hybrids
Incorporation of heterocycles into the sulfonamide-acetamide scaffold diversifies biological effects:
Key Observations :
Physicochemical Properties
Biological Activity
N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from recent studies to elucidate the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound is characterized by a sulfonamide functional group attached to an aromatic ring structure. Its synthesis typically involves the reaction of o-toluidine with sulfonyl chlorides, followed by acetamide formation. The structural integrity and purity of the compound can be confirmed through techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. In a series of synthesized compounds, including those similar to this compound, various derivatives showed varying degrees of antibacterial and antifungal activity.
Antimicrobial Efficacy
The antimicrobial activity was assessed against several strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and others. The minimum inhibitory concentration (MIC) values were determined, revealing that certain compounds displayed broad-spectrum activity:
| Compound | MIC (µg/mL) | B. subtilis | E. coli | S. aureus | C. albicans |
|---|---|---|---|---|---|
| 4a | 32 | 53 | 28 | 72 | 50 |
| 4b | 28 | 28 | 38 | 25 | 12.5 |
| 4c | 45 | 90 | 100 | 65 | 90 |
From the data, compounds like 4b exhibited potent activity against multiple strains, suggesting that structural modifications can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various leukemia cell lines. In vitro studies indicated that the compound induces apoptosis in a dose-dependent manner. Flow cytometry analyses showed that treated cells exhibited increased early and late apoptotic markers.
The mechanism underlying the anticancer activity involves the modulation of apoptotic pathways. Key findings include:
- Upregulation of Pro-apoptotic Factors : Increased expression levels of Bax and caspase-3 were observed following treatment with the compound.
- Downregulation of Anti-apoptotic Factors : A significant decrease in Bcl-2 expression was noted, indicating a shift towards pro-apoptotic signaling.
These results suggest that this compound could serve as a selective agent against leukemia cells while sparing normal cells .
Case Studies and Research Findings
- Study on Human Leukemia Cell Lines : The compound was tested against Jurkat and THP-1 cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin (IC50 ≈ 4 µM). This study highlighted the compound's potential as an effective antileukemic agent .
- Antimicrobial Evaluation : A comprehensive evaluation of various sulfonamide derivatives showed that modifications in the substituents significantly influenced their antimicrobial potency, with certain derivatives achieving MIC values as low as 12.5 µg/mL against specific strains .
- In Vivo Toxicity Studies : Zebrafish embryo assays indicated that while some derivatives exhibited promising anticancer activity, they also raised concerns regarding toxicity at higher concentrations, necessitating further investigation into their safety profiles .
Q & A
Q. What spectroscopic methods are critical for confirming the structural integrity of N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide post-synthesis?
Methodological Answer: Post-synthesis structural validation requires a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
- 1H/13C NMR : Assign peaks to confirm the presence of the o-Tolyl group (δ 6.5–7.2 ppm for aromatic protons) and the sulfamoyl linkage (δ 2.8–3.2 ppm for NH-SO2). Integration ratios verify substituent positions .
- IR Spectroscopy : Detect characteristic vibrations for sulfonamide (SO2 asymmetric stretch: 1320–1350 cm⁻¹; symmetric stretch: 1140–1160 cm⁻¹) and acetamide (C=O stretch: 1650–1680 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer: The compound’s sulfamoyl and acetamide groups enable:
Q. How is purity assessed during synthesis, and what thresholds are acceptable for biological assays?
Methodological Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity ≥95% is required for in vitro studies .
- Melting Point Analysis : Sharp melting range (±2°C) indicates crystallinity and absence of impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the o-Tolyl ring to enhance binding affinity. Compare IC50 values across kinase panels (e.g., EGFR, VEGFR) .
- Bioisosteric Replacement : Replace the acetamide with a thioacetamide to improve metabolic stability. Validate via LC-MS stability assays in microsomal models .
Q. How can contradictory bioassay data (e.g., varying IC50 values across studies) be resolved?
Methodological Answer:
- Assay Standardization : Control variables like ATP concentration (for kinase assays) and cell passage number. Use reference inhibitors (e.g., staurosporine) as internal controls .
- Data Normalization : Apply Z-score analysis to compare results across labs. Replicate assays in triplicate with blinded operators to reduce bias .
Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-solvent Systems : Use PEG-400/water (70:30 v/v) to enhance aqueous solubility. Measure via shake-flask method at physiological pH .
- Prodrug Design : Convert the sulfamoyl group to a phosphate ester. Assess hydrolysis rates in plasma via LC-MS/MS .
Q. How can computational methods predict off-target interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
